Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate
Description
Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate is a pyridine-based compound featuring a 2-hydroxycyclohex-1-enyl substituent at the pyridine ring’s 2-position and a methyl carboxylate group at the 4-position. Pyridine derivatives are widely studied for their diverse pharmacological properties, including receptor modulation and enzyme inhibition, as exemplified by compounds like SIB-1757 and SIB-1893 (mGluR5 antagonists) . The hydroxycyclohexenyl moiety may influence solubility and stereochemical interactions, while the methyl carboxylate group could enhance metabolic stability compared to free carboxylic acids.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 2-(2-hydroxycyclohexen-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-14-11(8-9)10-4-2-3-5-12(10)15/h6-8,15H,2-5H2,1H3 |
InChI Key |
BUWQOPGIAQMOKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=C(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxycyclohex-1-enyl derivatives with pyridine-4-carboxylic acid under esterification conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues from Evidence
The provided evidence highlights pyridine derivatives with varying substituents and applications. Key comparisons include:
2.1 SIB-1757 and SIB-1893 (mGluR5 Antagonists)
- Structural Differences: SIB-1757: 6-Methyl-2-(phenylazo)-3-pyridinol . SIB-1893: (E)-2-Methyl-6-(2-phenylethenyl)pyridine . Target Compound: Substituents at the 2- (hydroxycyclohexenyl) and 4- (methyl carboxylate) positions, distinct from the azo/styryl groups in SIB compounds.
- Functional Implications: SIB compounds exhibit high selectivity for mGluR5 (IC50 ~0.3 µM) due to their 2- and 6-position substituents .
2.2 Pyriproxyfen (Pesticide)
- Structural Differences: Pyriproxyfen: 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine . Target Compound: Lacks the extended phenoxyphenoxyethoxy chain, suggesting divergent applications.
- Functional Implications :
2.3 Patent Compounds (Carboxamide Derivatives)
- Structural Differences :
- Functional Implications :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Positioning : The 2- and 4-substituents in the target compound differ from the 2- and 6-substituents in SIB-1757/SIB-1893, suggesting divergent receptor interactions. Pyridine’s 4-carboxylate may favor peripheral over central targets due to polarity .
- Functional Group Impact : The methyl carboxylate group could enhance metabolic stability compared to carboxamides (e.g., patent compounds) or free acids, making it suitable for prodrug designs .
- Limitations: No direct pharmacological data for the target compound exists in the evidence, necessitating further experimental validation of its bioactivity.
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